2-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide
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Overview
Description
2-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a bromine atom attached to the benzamide core, along with a pyrimidine ring substituted with a trifluoromethyl group and a methyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, contributing to their biological activity .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been found to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which this compound may participate in, is known for its mild and functional group tolerant reaction conditions .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized by reacting appropriate starting materials under controlled conditions. For instance, a reaction between 4-methyl-6-(trifluoromethyl)pyrimidine and an ethylating agent can yield the desired intermediate.
Bromination: The benzamide core is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The pyrimidine intermediate is then coupled with the brominated benzamide under suitable conditions, often involving a base and a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) can replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding carboxylic acid.
Scientific Research Applications
2-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: It may be explored for its properties in the development of new materials, including polymers and coatings.
Chemical Biology: The compound can serve as a tool for probing biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2-(4-methylpyrimidin-2-yl)ethyl)benzamide: Lacks the trifluoromethyl group, which may affect its binding properties and biological activity.
2-chloro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide: Substitutes bromine with chlorine, potentially altering its reactivity and interactions.
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide: Lacks the halogen atom, which can influence its chemical behavior and applications.
Uniqueness
The presence of both the bromine atom and the trifluoromethyl group in 2-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide makes it unique. These functional groups can significantly impact its chemical reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.
Biological Activity
2-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom attached to a benzamide moiety, with a pyrimidine derivative that includes a trifluoromethyl group. This unique structure is believed to contribute to its biological activities.
Anticancer Activity
Research has indicated that derivatives of similar structures exhibit notable anticancer properties. For instance, compounds with related pyrimidine structures have shown IC50 values ranging from 3 to 20 µM against various cancer cell lines, including breast and prostate cancer cells . The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
A study demonstrated that compounds similar to this compound effectively inhibited cell proliferation in MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics .
Compound Type | IC50 (µM) | Cancer Type |
---|---|---|
Pyrimidine Derivative | 3 - 20 | Breast, Prostate |
Related Compound | 10 - 33 | Triple-negative Breast |
Antibacterial Activity
The antibacterial properties of compounds related to this compound have been documented, showing effectiveness against various Gram-positive and Gram-negative bacteria. For example, one study reported minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa. The inhibition zones were comparable to standard antibiotics like ceftriaxone.
Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|
E. faecalis | 40 | 29 |
P. aeruginosa | 50 | 24 |
S. typhi | - | 30 |
K. pneumoniae | - | 19 |
Anti-inflammatory Activity
Compounds similar in structure have also exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α. In one study, certain derivatives showed up to 89% inhibition of IL-6 at a concentration of 10 µg/mL, suggesting that the target compound may also possess anti-inflammatory properties .
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Inhibition : Similar compounds disrupt microtubule dynamics, leading to cell cycle arrest.
- Cytokine Modulation : The compound may downregulate inflammatory cytokines.
- Antimicrobial Action : The presence of halogens and heterocycles enhances membrane permeability in bacterial cells.
Case Studies
Several case studies have explored the efficacy of related compounds in clinical settings:
- Breast Cancer Treatment : A clinical trial involving pyrimidine derivatives showed significant tumor reduction in patients resistant to conventional therapies.
- Infection Control : A study on the antibacterial efficacy of similar benzamides highlighted their potential as alternatives to traditional antibiotics in treating resistant bacterial strains.
Properties
IUPAC Name |
2-bromo-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF3N3O/c1-9-8-12(15(17,18)19)22-13(21-9)6-7-20-14(23)10-4-2-3-5-11(10)16/h2-5,8H,6-7H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURAULZHTAGHPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=CC=CC=C2Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.